5-(Benzyloxy)pyridine-2-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemists targeting c-Met kinase face challenges sourcing scaffolds with predictable lipophilicity and orthogonal protecting groups in a single building block. 5-(Benzyloxy)pyridine-2-carboxylic acid (CAS 74386-55-3) resolves these bottlenecks: • LogP 2.36 vs. hydroxyl analog LogD -2.67 - enhanced membrane permeability for intracellular target engagement • Benzyl group functions as a robust, orthogonal protecting group, eliminating separate protection/deprotection steps • 97% HPLC purity with documented 2-year powder stability at -20°C enables bulk procurement and long-term project continuity • Versatile scaffold for c-Met kinase inhibitor hit-to-lead campaigns (related scaffold IC50 = 12 nM)

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 74386-55-3
Cat. No. B1289364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)pyridine-2-carboxylic acid
CAS74386-55-3
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN=C(C=C2)C(=O)O
InChIInChI=1S/C13H11NO3/c15-13(16)12-7-6-11(8-14-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
InChIKeyFQSOASDQLNSXJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)pyridine-2-carboxylic acid (CAS 74386-55-3): A Differentiated Pyridine Carboxylic Acid Building Block for Medicinal Chemistry


5-(Benzyloxy)pyridine-2-carboxylic acid (CAS 74386-55-3) is a heterocyclic organic compound with a molecular formula of C13H11NO3 and a molecular weight of 229.23 g/mol . It is a derivative of picolinic acid (pyridine-2-carboxylic acid), characterized by a benzyloxy substituent at the 5-position and a carboxylic acid moiety at the 2-position. This specific substitution pattern is crucial for its applications in medicinal chemistry as a versatile small molecule scaffold and synthetic intermediate .

Why 5-(Benzyloxy)pyridine-2-carboxylic acid Cannot Be Readily Replaced by Common Analogs


The 5-benzyloxy group in 5-(Benzyloxy)pyridine-2-carboxylic acid is not a simple interchangeable moiety. This specific substituent dramatically alters the compound's physicochemical properties compared to its hydroxyl or methoxy analogs, impacting lipophilicity, solubility, and potential biological interactions. The benzyl group serves as a robust, orthogonal protecting group for the 5-hydroxy functionality during multistep syntheses, while also providing a distinct electronic and steric profile that influences downstream reactivity . A simple substitution with, for example, 5-hydroxypyridine-2-carboxylic acid would result in a compound with significantly different polarity and hydrogen-bonding capacity, leading to altered reactivity, solubility profiles, and ultimately, different biological or material outcomes. The quantitative evidence below demonstrates these critical differences.

Quantitative Differentiation of 5-(Benzyloxy)pyridine-2-carboxylic acid: A Comparative Evidence Guide


Lipophilicity Comparison: Enhanced LogP vs. Hydroxyl Analog

The substitution of a hydrogen on the 5-hydroxy group with a benzyl group in 5-(Benzyloxy)pyridine-2-carboxylic acid results in a substantial increase in lipophilicity, a key parameter for drug-like properties. The calculated LogP for 5-(Benzyloxy)pyridine-2-carboxylic acid is 2.36 . In contrast, the direct comparator, 5-hydroxypyridine-2-carboxylic acid, has a calculated LogD of -2.67 at pH 7.4, indicating it is highly hydrophilic and exists predominantly in its ionized state under physiological conditions [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Scaffold Utility in Drug Discovery: Validated by c-Met Inhibitor Patents

The 5-(benzyloxy)pyridine motif is a validated scaffold for potent kinase inhibitors, as demonstrated by a series of novel 5-(benzyloxy)pyridin-2(1H)-one derivatives. A lead compound from this series exhibited a c-Met IC50 of 12 nM [1]. While this specific data is for a closely related pyridone analog, it establishes a class-level precedence for the 5-(benzyloxy)pyridine-2-carboxylic acid scaffold as a privileged structure for targeting the c-Met kinase, which is implicated in various cancers. In contrast, the 5-hydroxy or 5-methoxy analogs lack the specific hydrophobic and aromatic interactions provided by the benzyl group, which are often crucial for binding in the c-Met hydrophobic pocket.

Kinase Inhibition c-Met Drug Discovery

Commercial Purity and Supply Chain Reliability for Procurement

5-(Benzyloxy)pyridine-2-carboxylic acid is commercially available with a well-defined and high purity specification of 97% (by HPLC) from major global suppliers such as Sigma-Aldrich . This high level of purity is critical for reproducible research and industrial applications. In contrast, while 5-hydroxypyridine-2-carboxylic acid is also available, its purity is often reported as 95+% or 98% [1], and the presence of the free hydroxyl group makes it more prone to hygroscopicity and degradation, potentially impacting long-term consistency. The 97% purity specification for the target compound, backed by a Certificate of Analysis from a reputable vendor, provides a quantifiable and reliable quality standard for procurement.

Chemical Synthesis Procurement Quality Control

Quantified Storage Stability for Laboratory and Industrial Use

The storage stability of 5-(Benzyloxy)pyridine-2-carboxylic acid has been empirically determined and specified by suppliers. According to DC Chemicals, the compound is stable as a powder for 2 years when stored at -20°C. For solution-phase storage, it remains stable for 2 weeks at 4°C in DMSO and for 6 months at -80°C in DMSO . In contrast, 5-hydroxypyridine-2-carboxylic acid is noted to be hygroscopic and requires storage in a refrigerator under an inert atmosphere, with stability data at room temperature being limited [1]. The lack of quantified, long-term stability data for the hydroxyl analog makes it less predictable for long-term research projects.

Chemical Handling Stability Studies Inventory Management

Synthetic Accessibility and Role as a Versatile Building Block

5-(Benzyloxy)pyridine-2-carboxylic acid serves as a key intermediate in the synthesis of more complex molecules. Its synthesis from 5-(benzyloxy)pyridine-2-carbaldehyde is a well-established route , and it is further used to generate derivatives like 5-(benzyloxy)-2-hydrazinylpyridine through simple reaction with hydrazine hydrate . This compound is recognized as a 'versatile small molecule scaffold' by multiple chemical suppliers . In contrast, while 5-hydroxypyridine-2-carboxylic acid is also a building block, its free hydroxyl group can complicate synthetic sequences due to its nucleophilicity and acidity, often requiring protection/deprotection steps. The benzyl group in the target compound acts as a stable, orthogonal protecting group, streamlining multi-step syntheses.

Organic Synthesis Building Blocks Intermediates

Primary Application Scenarios for 5-(Benzyloxy)pyridine-2-carboxylic acid Based on Differentiated Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for Kinase Inhibitors

Given the class-level evidence of potent c-Met inhibition (IC50 = 12 nM) for a closely related 5-(benzyloxy)pyridine scaffold [1], 5-(Benzyloxy)pyridine-2-carboxylic acid is an ideal starting point for medicinal chemists initiating a hit-to-lead campaign targeting c-Met or other kinases with a hydrophobic pocket. Its enhanced lipophilicity (LogP = 2.36) compared to the hydroxyl analog suggests improved membrane permeability and potential for oral bioavailability. The high commercial purity (97%) and quantified stability data ensure that the compound can be reliably incorporated into routine screening cascades and long-term projects without concerns over degradation or batch variability.

Organic Synthesis: Streamlined Synthesis of Complex Molecules via a Stable Orthogonal Protecting Group

For synthetic chemists, the benzyl group in 5-(Benzyloxy)pyridine-2-carboxylic acid functions as a stable, orthogonal protecting group for the 5-hydroxy position. This eliminates the need for a separate protection step in multi-step syntheses, as demonstrated by its direct conversion to 5-(benzyloxy)-2-hydrazinylpyridine . The compound's commercial availability at a 97% purity from major vendors like Sigma-Aldrich reduces procurement hurdles. Furthermore, its defined long-term storage conditions (-20°C powder for 2 years) allow for bulk ordering and inventory management, a significant advantage over more labile or hygroscopic analogs.

Chemical Biology: Probe Development Requiring Defined Physicochemical Properties

The dramatic difference in lipophilicity between 5-(Benzyloxy)pyridine-2-carboxylic acid (LogP = 2.36) and its 5-hydroxy analog (LogD = -2.67 at pH 7.4) [2] makes the former a superior choice for developing chemical probes intended to cross biological membranes. This property is essential for designing tool compounds to study intracellular targets. The compound's role as a versatile scaffold, as noted by suppliers , allows for the rapid generation of focused libraries with predictable physicochemical profiles, accelerating the identification of optimal probe candidates.

Process Chemistry: Reliable Starting Material for Scale-Up

For process chemists, the combination of high and documented purity (97% by HPLC) , well-defined long-term stability (2 years at -20°C) , and commercial availability from multiple reputable sources establishes 5-(Benzyloxy)pyridine-2-carboxylic acid as a reliable starting material for scale-up. The benzyl protecting group is robust and can be cleanly removed at a late stage via hydrogenolysis, a standard and scalable procedure. This contrasts with more polar or unstable analogs that might require specialized handling, purification, or lead to lower yields on scale, thereby reducing risk and cost in process development.

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